molecular formula C20H30N2O2 B13893365 tert-butyl N-(1-benzyl-3-prop-2-enylpiperidin-3-yl)carbamate

tert-butyl N-(1-benzyl-3-prop-2-enylpiperidin-3-yl)carbamate

Katalognummer: B13893365
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: AHPTWOZWAOLTGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(1-benzyl-3-prop-2-enylpiperidin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a piperidine ring with a prop-2-enyl substituent. It is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-3-prop-2-enylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under anhydrous conditions with a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-(1-benzyl-3-prop-2-enylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl N-(1-benzyl-3-prop-2-enylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions at other functional groups .

Biology

In biological research, this compound is used to study the interactions of carbamates with enzymes and receptors. It can act as an inhibitor or modulator of specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological or metabolic disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of tert-butyl N-(1-benzyl-3-prop-2-enylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl and piperidine moieties contribute to the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl N-(1-phenylazetidin-3-yl)carbamate
  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

Uniqueness

tert-Butyl N-(1-benzyl-3-prop-2-enylpiperidin-3-yl)carbamate is unique due to its specific combination of functional groups and structural features. The presence of the benzyl and prop-2-enyl substituents on the piperidine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C20H30N2O2

Molekulargewicht

330.5 g/mol

IUPAC-Name

tert-butyl N-(1-benzyl-3-prop-2-enylpiperidin-3-yl)carbamate

InChI

InChI=1S/C20H30N2O2/c1-5-12-20(21-18(23)24-19(2,3)4)13-9-14-22(16-20)15-17-10-7-6-8-11-17/h5-8,10-11H,1,9,12-16H2,2-4H3,(H,21,23)

InChI-Schlüssel

AHPTWOZWAOLTGG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.